2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole
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Overview
Description
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-mercaptobenzothiazole with 1-bromo-3-chloropropane to form 2-(3-chloropropylthio)-1,3-benzothiazole. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperazine ring or the benzothiazole moiety.
Substitution: Various substituents can be introduced at different positions on the benzothiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings.
Scientific Research Applications
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the ethyl group and the propylsulfanyl linkage.
2-(4-Ethylpiperazin-1-yl)benzothiazole: Similar to the target compound but without the propylsulfanyl group.
Uniqueness
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole is unique due to the presence of the ethyl group on the piperazine ring and the propylsulfanyl linkage, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[3-(4-ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S2/c1-2-18-9-11-19(12-10-18)8-5-13-20-16-17-14-6-3-4-7-15(14)21-16/h3-4,6-7H,2,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVYDWADDUDVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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